2-Methoxy-2-vinyl-1-1-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-ethenyl-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H14O/c1-3-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16-2/h3-11H,1H2,2H3 |
InChI Key |
FCWUCTAQWFQWBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C=C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Methoxy 2 Vinyl 1,1 Biphenyl
Chemical Transformations Involving the Vinyl Moiety
The vinyl group in 2-Methoxy-2-vinyl-1,1-biphenyl is a primary site of reactivity, susceptible to polymerization, addition reactions, and cycloadditions.
Polymerization and Oligomerization Mechanisms (e.g., Radical, Coordination)
The presence of the vinyl group allows 2-Methoxy-2-vinyl-1,1-biphenyl to undergo polymerization through various mechanisms, including radical, cationic, and coordination polymerization.
Radical Polymerization: Initiated by agents like azobisisobutyronitrile (AIBN), radical polymerization proceeds through the typical steps of initiation, propagation, and termination. mdpi.com The stability of the resulting benzylic radical contributes to the feasibility of this process. The polymerization of structurally similar monomers, such as vinyl ketones, has been shown to be effectively initiated by AIBN. nih.gov
Cationic Polymerization: The methoxy (B1213986) group, being electron-donating, can stabilize a carbocation intermediate formed during electrophilic addition to the vinyl group. vaia.compressbooks.pub This stabilization makes compounds like 2-Methoxy-2-vinyl-1,1-biphenyl potentially more reactive towards cationic polymerization than unsubstituted styrene. vaia.com The mechanism involves initiation by a Lewis acid, propagation through the addition of the carbocation to further monomer units, and termination. vaia.com
Coordination Polymerization: The polymerization of styrenic monomers can be precisely controlled using coordination catalysts. For instance, the polymerization of 2-methoxy-5-phenylstyrene, a similar bulky and polar monomer, has been achieved with high stereospecificity using rare-earth metal catalysts. acs.org These catalysts can produce highly isotactic or syndiotactic polymers, depending on the catalyst structure. acs.org This suggests that coordination polymerization of 2-Methoxy-2-vinyl-1,1-biphenyl could offer a route to polymers with well-defined tacticities and properties.
Table 1: Polymerization Mechanisms of Vinylbiphenyl Derivatives
| Polymerization Type | Initiator/Catalyst Example | Key Features | Potential Outcome for 2-Methoxy-2-vinyl-1,1-biphenyl |
|---|---|---|---|
| Radical | AIBN | Formation of a stable benzylic radical. | Production of atactic or syndiotactic-rich polymers. mdpi.comacs.org |
| Cationic | Lewis Acids (e.g., BF₃) | Stabilization of carbocation by the methoxy group. vaia.com | Potentially faster polymerization than styrene. vaia.com |
| Coordination | Rare-earth metal complexes | High control over polymer tacticity. | Formation of highly isotactic or syndiotactic polymers. acs.org |
Electrophilic and Nucleophilic Addition Reactions to the Olefinic Bond
Electrophilic Addition: The vinyl group readily undergoes electrophilic addition. The presence of the electron-donating methoxy group increases the electron density of the double bond, making it more susceptible to attack by electrophiles compared to unsubstituted styrene. numberanalytics.com The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by the adjacent aromatic ring and the methoxy group.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the vinyl group can occur, particularly when the vinyl group is part of a conjugated system that can stabilize a negative charge. For instance, nucleophiles can add to the vinyl group of vinylpyrimidine derivatives. mdpi.com In the case of 2-Methoxy-2-vinyl-1,1-biphenyl, such reactions would likely require strong nucleophiles or specific reaction conditions. The λ3-phenyliodanyl group, with a leaving group ability significantly greater than triflate, can facilitate nucleophilic vinylic substitutions on related compounds. researchgate.net
Cycloaddition Reactions and Other Pericyclic Processes
Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. sigmaaldrich.comorganic-chemistry.orgiitk.ac.in The reactivity in these reactions is influenced by the electronic nature of the substituents. While specific studies on 2-Methoxy-2-vinyl-1,1-biphenyl are limited, related vinylarenes have been shown to participate in cycloaddition reactions. For example, the photochemical cycloaddition of 2-cyclopentenone with alkenes proceeds via 1,4-biradical intermediates. grafiati.com
Photochemical Cycloadditions: Irradiation of vinylbiphenyl compounds can lead to intramolecular cyclization, forming dihydrophenanthrene derivatives. researchgate.net Furthermore, [2+2] photocycloaddition is a well-known reaction for olefins in the solid state, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov The photochemical behavior of 2-Methoxy-2-vinyl-1,1-biphenyl could potentially lead to a variety of cyclic products depending on the reaction conditions and the presence of other reactants.
Reactivity of the Methoxy-Substituted Aromatic Ring
The methoxy group significantly influences the reactivity of the phenyl ring to which it is attached, primarily through its electronic effects.
Electrophilic Aromatic Substitution Patterns and Selectivity
The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. pearson.comorganicchemistrytutor.comlibretexts.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions. organicchemistrytutor.com The vinyl group is also considered an activating group that directs substitution to the ortho and para positions due to its electron-donating resonance effect. pearson.com
When both a methoxy and a vinyl group are present on the same ring, their directing effects would reinforce each other, strongly favoring substitution at the positions ortho and para to the methoxy group. In the case of 2-Methoxy-2-vinyl-1,1-biphenyl, the incoming electrophile would preferentially attack the ring bearing the methoxy and vinyl groups. The substitution pattern on this ring would be determined by the combined directing influence of these two groups and steric hindrance from the adjacent phenyl ring.
Common EAS reactions include:
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using a Lewis acid catalyst. umkc.edubyjus.commt.com The activated nature of the methoxy-substituted ring would facilitate these reactions.
Nitration: The introduction of a nitro group can be achieved using a mixture of nitric and sulfuric acids or other nitrating agents. google.com
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) onto the aromatic ring is another common EAS reaction. rsc.org
Influence of Methoxy Group on Aromatic Ring Reactivity and Electron Density
The methoxy group exerts a strong electron-donating effect on the aromatic ring through resonance, which outweighs its electron-withdrawing inductive effect. organicchemistrytutor.com This has several important consequences:
Increased Reactivity: The increased electron density makes the aromatic ring significantly more reactive towards electrophiles compared to benzene. libretexts.orgmasterorganicchemistry.com
Stabilization of Intermediates: The methoxy group can stabilize the arenium ion intermediate formed during electrophilic attack through resonance, lowering the activation energy of the reaction. organicchemistrytutor.com
Ortho, Para-Directing Effect: As mentioned, the increased electron density is most pronounced at the ortho and para positions, directing incoming electrophiles to these sites. pearson.comorganicchemistrytutor.comlibretexts.org
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strong electron-donating (resonance), weak electron-withdrawing (inductive) | Strongly Activating | Ortho, Para |
| -CH=CH₂ (Vinyl) | Electron-donating (resonance) | Activating | Ortho, Para |
Synergistic Reactivity of the Biphenyl (B1667301) Core and Functional Groups
The reactivity of 2-Methoxy-2-vinyl-1,1-biphenyl is intricately governed by the interplay between its foundational biphenyl structure and the attached methoxy and vinyl functional groups. The spatial arrangement and electronic nature of these substituents dictate the molecule's conformational preferences and, consequently, its reaction pathways.
Conformational Dynamics and Atropisomerism Effects on Reactivity
The rotation around the single bond connecting the two phenyl rings in biphenyl derivatives is a critical factor in their stereochemistry and reactivity. pageplace.de In the case of 2-Methoxy-2-vinyl-1,1-biphenyl, the presence of substituents at the ortho positions introduces significant steric hindrance, which restricts this rotation. This restriction can lead to the phenomenon of atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable rotational isomers, or atropisomers. acs.orgrsc.org These atropisomers are stereoisomers that are chiral due to hindered rotation about a single bond. kyushu-univ.jp
The ground state of 2-vinylbiphenyls typically exists as a mixture of syn and anti conformers, where the vinyl group is oriented towards or away from the other phenyl ring, respectively. Both of these conformers are significantly non-planar. This conformer-specific behavior has a direct impact on the molecule's photochemical reactions. For instance, studies on 2-vinylbiphenyl have shown that the syn rotamers are non-fluorescent and undergo efficient cyclization to form dihydrophenanthrene intermediates upon irradiation. Conversely, the anti rotamers are fluorescent and can undergo other photochemical processes.
The table below summarizes the general characteristics of atropisomerism in substituted biphenyls, which are applicable to understanding the behavior of 2-Methoxy-2-vinyl-1,1-biphenyl.
| Property | Description | Reference |
| Definition | Stereoisomers arising from hindered rotation about a single bond. | acs.org |
| Chirality | Can exhibit axial chirality if the substituents are appropriate. | kyushu-univ.jp |
| Stability | Dependent on the rotational energy barrier, which is influenced by the size of ortho substituents. | rsc.org |
| Reactivity | Different atropisomers can exhibit different chemical reactivity and lead to different products. | acs.org |
Steric and Electronic Factors Governing Reaction Pathways
The reaction pathways of 2-Methoxy-2-vinyl-1,1-biphenyl are governed by a combination of steric and electronic effects originating from its constituent parts. The biphenyl core, the ortho-methoxy group, and the ortho-vinyl group each contribute to the molecule's reactivity profile.
Steric Effects:
The primary steric factor in 2-Methoxy-2-vinyl-1,1-biphenyl is the presence of two substituents on the same phenyl ring, both at ortho positions relative to the other ring. This arrangement creates significant steric congestion around the biphenyl linkage. This steric hindrance influences not only the rotational barrier and atropisomerism as discussed above, but also the accessibility of reagents to the reactive centers of the molecule. For instance, reactions involving the vinyl group or the aromatic rings will be subject to steric shielding by the adjacent groups. In related systems, bulky ortho-substituents have been shown to direct the course of reactions by blocking certain reaction sites.
Electronic Effects:
The electronic nature of the methoxy and vinyl groups plays a crucial role in modulating the reactivity of the aromatic rings and the vinyl double bond.
Methoxy Group: The methoxy group is an electron-donating group through resonance, which activates the aromatic ring to which it is attached towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. However, in this molecule, the ortho positions are already substituted or sterically hindered, which may influence the regioselectivity of such reactions.
Vinyl Group: The vinyl group can participate in a variety of reactions, including addition reactions and polymerization. Its electronic character can be influenced by the adjacent aromatic system. For example, in a related compound, 2-(1-azidovinyl)-4'-methyl-1,1'-biphenyl, the vinyl group participates in visible-light-induced sulfonylation and cyclization reactions. rsc.org The electronic interplay between the vinyl group and the biphenyl system can stabilize reactive intermediates, thereby facilitating certain reaction pathways.
The combination of these steric and electronic factors can lead to complex and sometimes unexpected reactivity. For example, the synergistic effect of an ortho-substituent and a tethered functional group can lead to unique intramolecular cyclization reactions. Mechanistic studies on related systems often invoke the formation of organometallic intermediates in transition metal-catalyzed reactions, where both steric and electronic ligand properties determine the reaction outcome. rsc.orgcore.ac.uk
The following table outlines the expected influence of the functional groups on the reactivity of 2-Methoxy-2-vinyl-1,1-biphenyl.
| Functional Group | Steric Effect | Electronic Effect | Potential Reaction Types | Reference |
| Biphenyl Core | Provides a rigid scaffold and contributes to steric bulk. | Extended π-system influences overall electronic properties. | Electrophilic substitution, cross-coupling reactions. | rsc.org |
| Methoxy Group | Contributes to steric hindrance around the biphenyl linkage. | Electron-donating, activating the attached ring. | Directs electrophilic substitution. | rsc.org |
| Vinyl Group | Contributes to steric hindrance. | Can act as an electron-withdrawing or -donating group depending on the reaction; participates in conjugation. | Addition reactions, polymerization, cyclization reactions. | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 2-Methoxy-2'-vinyl-1,1'-biphenyl is expected to show distinct signals for the aromatic protons on both phenyl rings, the vinyl group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) would be influenced by the anisotropic effects of the aromatic rings and the electronic effects of the methoxy and vinyl substituents.
¹³C NMR spectroscopy would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would provide insight into their hybridization and chemical environment. For instance, the sp² carbons of the aromatic rings and the vinyl group would appear in the downfield region of the spectrum, while the sp³ carbon of the methoxy group would be found further upfield.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the complete bonding framework and stereochemistry, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the vinyl group and within each aromatic ring. researchgate.netemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has an attached proton. researchgate.netemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. researchgate.netudg.edu This technique would be crucial for establishing the connectivity between the two biphenyl (B1667301) rings, and for connecting the methoxy and vinyl substituents to their respective phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are in close proximity. researchgate.netunimi.it This is particularly important for determining the preferred conformation around the biphenyl linkage and the stereochemistry of the molecule.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy would be expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C=C stretching of the vinyl group and aromatic rings, and C-H stretching and bending vibrations. rsc.orgrsc.org
Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. It would also show characteristic peaks for the aromatic ring and vinyl group vibrations. nipne.rothermofisher.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.org The spectrum of 2-Methoxy-2'-vinyl-1,1'-biphenyl would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and the conjugated system formed by the vinyl group and the attached phenyl ring. The position and intensity of these bands would be sensitive to the extent of conjugation across the biphenyl system, which is dependent on the dihedral angle between the two rings. acs.org
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the confirmation of the molecular formula (C₁₅H₁₄O). rsc.org Analysis of the fragmentation pattern in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements (for suitable derivatives)
If a suitable single crystal of 2-Methoxy-2'-vinyl-1,1'-biphenyl or a derivative could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. acs.org This technique would yield precise bond lengths, bond angles, and the dihedral angle between the biphenyl rings, offering an unambiguous confirmation of the molecular geometry and insights into intermolecular packing forces.
Theoretical and Computational Chemistry Studies of 2 Methoxy 2 Vinyl 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) has become a standard and reliable method in computational chemistry for studying the ground-state properties of organic molecules. mdpi.com Functionals like B3LYP are a popular choice for calculations on organic compounds due to their balance of accuracy and computational cost. acs.orgresearchgate.net
Geometry Optimization: The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. google.comresearchgate.net For 2-Methoxy-2-vinyl-1,1-biphenyl, DFT calculations using a basis set such as 6-31G(d) or larger would predict key bond lengths, bond angles, and dihedral angles that define its shape. acs.org
Interactive Table 1: Predicted Geometrical Parameters for 2-Methoxy-2-vinyl-1,1-biphenyl (Illustrative) Note: These are representative values based on DFT calculations of similar substituted biphenyls. Specific experimental or calculated data for this exact molecule is not available in the provided sources.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| Inter-ring C-C | C1-C1' | ~1.49 Å |
| Methoxy (B1213986) C-O | C2-O | ~1.36 Å |
| Methoxy O-CH₃ | O-CH₃ | ~1.42 Å |
| Vinyl C=C | C=C | ~1.34 Å |
| Bond Angles (°) ** | ||
| Inter-ring Angle | C2-C1-C1' | ~122° |
| Methoxy Angle | C2-O-CH₃ | ~118° |
| Dihedral Angle (°) ** | ||
| Biphenyl (B1667301) Twist | C2-C1-C1'-C2' | ~50-70° |
Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. mdpi.comresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C stretching of the vinyl group, or scissoring and wagging motions. mdpi.com For example, C-H stretching vibrations in aromatic molecules typically appear in the 2900–3150 cm⁻¹ range. mdpi.com
Reaction Energies: DFT is also employed to calculate the thermodynamics of chemical reactions. By computing the total electronic energies of reactants and products, the enthalpy of reaction (ΔH) can be determined. These calculations are crucial for predicting whether a potential reaction is exothermic or endothermic. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays different values of electrostatic potential with different colors. Regions of negative potential (typically colored red to yellow) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and represent targets for nucleophiles. mdpi.com
For 2-Methoxy-2-vinyl-1,1-biphenyl, the MEP surface would likely show:
Negative Potential: Concentrated around the electronegative oxygen atom of the methoxy group and across the π-systems of the vinyl group and the two aromatic rings. These are the most probable sites for interaction with electrophiles. mdpi.com
Positive Potential: Located on the hydrogen atoms, particularly the vinyl and aromatic protons, making them susceptible to attack by electron-rich species. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. icourse.clubimperial.ac.uk The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide significant insight into the molecule's reactivity and kinetic stability. mdpi.combsu.by
HOMO: This orbital acts as an electron donor. For 2-Methoxy-2-vinyl-1,1-biphenyl, the HOMO is expected to be distributed over the electron-rich phenyl rings and the vinyl group, which are the most readily ionizable parts of the molecule.
LUMO: This orbital acts as an electron acceptor. The LUMO is likely spread across the aromatic rings, representing the most favorable place to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.combsu.by
Interactive Table 2: Predicted FMO Properties for 2-Methoxy-2-vinyl-1,1-biphenyl (Illustrative) Note: These values are representative and based on typical DFT calculations for similar aromatic compounds.
| Property | Predicted Value (eV) | Implication |
| E(HOMO) | ~ -5.8 eV | Electron-donating capability |
| E(LUMO) | ~ -1.2 eV | Electron-accepting capability |
| ΔE (LUMO-HOMO) | ~ 4.6 eV | High kinetic stability |
Conformational Analysis and Rotational Barriers of the Biphenyl System
The biphenyl scaffold is not rigid; the two phenyl rings can rotate around the central C1-C1' single bond. However, this rotation is hindered by the presence of substituents at the ortho positions (the positions adjacent to the inter-ring bond). comporgchem.com In 2-Methoxy-2-vinyl-1,1-biphenyl, both the methoxy and vinyl groups are ortho-substituents, creating significant steric hindrance that prevents the rings from becoming coplanar.
Computational studies can map the potential energy surface as a function of the dihedral angle between the two rings. researchgate.net This analysis reveals the energy of different conformers and the height of the energy barrier to rotation. For unsubstituted biphenyl, the rotational barrier is relatively low, around 6-8 kJ/mol. comporgchem.com However, ortho-substituents dramatically increase this barrier. Studies on biphenyls with a single ortho-substituent have shown barriers up to 15.4 kcal/mol (approx. 64 kJ/mol). researchgate.netnih.gov The presence of two ortho groups in 2-Methoxy-2-vinyl-1,1-biphenyl would lead to a substantial rotational barrier, locking the molecule into a twisted conformation with a specific, high-energy transition state for rotation.
Prediction and Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR spectra is a powerful application of computational chemistry. science.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding of each nucleus and thus predict its chemical shift (δ) in ppm. biointerfaceresearch.com These predictions can help assign peaks in an experimental spectrum. For 2-Methoxy-2-vinyl-1,1-biphenyl, predicted shifts would reflect the electronic environment of each nucleus; for instance, aromatic protons are deshielded and appear downfield (6.5-8.5 ppm), as are vinylic protons (4-6.5 ppm). libretexts.orgacs.org The carbons bonded to the electronegative oxygen atom would also show a characteristic downfield shift in the ¹³C spectrum. oregonstate.edu
UV-Vis Absorption: The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically reported as the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band. acs.org The primary absorption is often related to the HOMO→LUMO transition. Simulations can also account for solvent effects, which can cause shifts in the absorption maxima (solvatochromism). mdpi.comscm.com
Interactive Table 3: Predicted Spectroscopic Data for 2-Methoxy-2-vinyl-1,1-biphenyl (Illustrative) Note: These are representative values based on general principles and computational studies of analogous compounds.
| Spectrum | Nucleus/Transition | Predicted Chemical Shift / λmax |
| ¹H NMR | Aromatic Protons | 6.8 - 7.6 ppm |
| Vinyl Protons | 5.0 - 6.5 ppm | |
| Methoxy Protons | ~3.8 ppm | |
| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |
| Vinyl Carbons | 115 - 140 ppm | |
| Methoxy Carbon | ~55 ppm | |
| UV-Vis | π → π* | ~250 - 290 nm |
Computational Elucidation of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry is essential for mapping the entire pathway of a chemical reaction. acs.org This involves identifying and characterizing not only the reactants and products but also any intermediates and, crucially, the transition states (TS) that connect them. acs.org
A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For a molecule like 2-Methoxy-2-vinyl-1,1-biphenyl, a potential reaction for study would be the electrophilic addition to the vinyl group. A computational study could:
Model the approach of an electrophile (e.g., H⁺) to the vinyl double bond.
Calculate the structure and energy of the resulting carbocation intermediate.
Locate the transition state structure for the formation of this intermediate.
Determine the activation energy for the step, providing a quantitative measure of its feasibility.
Such studies provide a microscopic view of the bond-breaking and bond-forming processes that are impossible to observe directly through experiment. acs.orgacs.org
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in the Construction of Complex Molecular Architectures
The structural features of 2-Methoxy-2-vinyl-1,1'-biphenyl, namely the vinyl group and the methoxy-substituted biphenyl (B1667301) core, suggest its potential as a valuable building block. The vinyl group can participate in various polymerization and cross-coupling reactions, while the biphenyl moiety provides a rigid, conjugated backbone. However, specific documented applications are not found in the reviewed literature.
Synthesis of Polyconjugated Systems and Oligomers
There is no available public research that documents the use of 2-Methoxy-2-vinyl-1,1'-biphenyl in the synthesis of polyconjugated systems or oligomers. While vinyl-substituted aromatic compounds are commonly employed as monomers in polymerization reactions (such as radical, cationic, or ring-opening metathesis polymerization) to create conjugated polymers, no studies specifically report the polymerization of this compound.
Scaffold for the Development of Chiral Biaryl Compounds
No research studies were identified that utilize 2-Methoxy-2-vinyl-1,1'-biphenyl as a scaffold for developing chiral biaryl compounds. The synthesis of atropisomeric biaryls is a significant area of research, but the specific application of this compound as a starting material or intermediate has not been reported.
Contribution to Optoelectronic Materials Development
The inherent properties of a substituted biphenyl suggest potential utility in optoelectronic materials. The biphenyl unit can offer charge transport capabilities and thermal stability, which are desirable in materials for electronic devices.
Design Considerations for Organic Light-Emitting Diode (OLED) Components
There are no specific design studies or performance data available that discuss the use of 2-Methoxy-2-vinyl-1,1'-biphenyl in any layer of an Organic Light-Emitting Diode (OLED). While related biphenyl derivatives are used in host materials, electron transport layers, or hole transport layers, the contribution of this specific molecule to OLED technology is not documented.
Potential as a Component in Organic Photovoltaics (OPVs)
Information regarding the potential or actual use of 2-Methoxy-2-vinyl-1,1'-biphenyl as a component in organic photovoltaics (OPVs) is not available in the public domain. The development of new donor or acceptor materials for OPV active layers is an active field of research, but this particular compound has not been featured in published studies.
Development of Functionalized Derivatives with Tailored Chemical Properties
The strategic modification of the 2-methoxy-2'-vinyl-1,1'-biphenyl scaffold allows for the synthesis of a diverse range of functionalized derivatives. By introducing specific chemical moieties at various positions on the biphenyl rings or by transforming the vinyl group, researchers can precisely tune the molecule's physical, chemical, and electronic properties. This tailored approach is crucial for optimizing its performance as a building block in advanced organic synthesis and for developing novel materials with specific functionalities.
The functionalization of biphenyl compounds is a well-established field, with numerous synthetic methodologies that can be adapted for 2-methoxy-2'-vinyl-1,1'-biphenyl. rsc.org These methods primarily involve cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, as well as electrophilic substitution on the aromatic rings. rsc.org
Strategic Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the biphenyl core. Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings are particularly effective. rsc.org For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, could be used to introduce additional aryl or alkyl groups, thereby extending the π-conjugated system or altering the molecule's steric profile. rsc.orgevitachem.com This is particularly relevant for applications in organic electronics, where tuning the electronic properties is paramount. umich.edu
The table below outlines potential functionalization strategies using common cross-coupling reactions, with conditions analogous to those used for similar biphenyl structures. rsc.org
| Reaction Name | Typical Reagents | Catalyst/Ligand | Potential Functional Group Introduced | Impact on Properties |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (or Ester) + Base (e.g., K₃PO₄) | Pd Catalyst (e.g., Pd(PPh₃)₄), Phosphine (B1218219) Ligand | Aryl, Heteroaryl, Alkyl | Extends π-conjugation, modifies electronic properties and solubility. rsc.org |
| Negishi Coupling | Organozinc Halide | Ni or Pd Catalyst (e.g., Ni(acac)₂) | Aryl, Alkyl, Alkenyl, Alkynyl | Forms C-C bonds under relatively mild conditions. rsc.org |
| Kumada Coupling | Grignard Reagent (e.g., (methoxyphenyl)magnesium bromide) | Ni or Pd Catalyst | Aryl, Alkyl | High-yielding for biaryl synthesis. rsc.org |
Modification of the Vinyl and Methoxy (B1213986) Groups
The vinyl and methoxy groups on 2-methoxy-2'-vinyl-1,1'-biphenyl are key sites for chemical modification. The vinyl group can undergo polymerization to create novel polymers with unique thermal and mechanical properties. mdpi.com Analogous to research on other vinylphenols, the vinyl moiety can act as a polymerizable unit while the aromatic core provides rigidity and specific electronic characteristics. mdpi.com
Furthermore, the methoxy group can be cleaved to yield a hydroxyl group. This phenolic derivative can then serve as a platform for a variety of subsequent reactions, such as etherification or esterification, to introduce new functional arms. mdpi.com This strategy has been successfully employed for the lignin-derived monomer 2-methoxy-4-vinylphenol (B128420) (MVP), where hydrophobic and hydrophilic derivatives were synthesized to create thermoplastics and thermosets. mdpi.com
Electrophilic Aromatic Substitution
The biphenyl rings are susceptible to electrophilic substitution reactions, similar to benzene. rsc.org Reactions like Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively. For example, reacting the biphenyl core with an acyl chloride in the presence of a Lewis acid like AlCl₃ would attach a ketone functionality, which can serve as a handle for further synthetic transformations. rsc.org
The table below summarizes research findings on the functionalization of analogous compounds, which inform the potential for tailoring the properties of 2-methoxy-2'-vinyl-1,1'-biphenyl derivatives.
| Functionalization Target | Reaction Type | Example from Analogous Compounds | Resulting Derivative Property |
|---|---|---|---|
| Biphenyl Core | Suzuki-Miyaura Coupling | Coupling of 2-iodo-4-nitrofluorobenzene with boronic acid to yield 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl. rsc.org | Introduction of nitro and fluoro groups for tuning electronic character. |
| Biphenyl Core | Friedel-Crafts Alkylation | Reaction of biphenyl with cyclopentene (B43876) to afford 4-cyclopentyl-1,1'-biphenyl. rsc.org | Increased steric bulk and altered solubility. |
| Vinyl Group | Radical Polymerization | Polymerization of 2-methoxy-4-vinylphenol (MVP) derivatives. mdpi.com | Formation of homo- and copolymers with a wide range of thermal properties. mdpi.com |
| Methoxy Group | Etherification (via phenol) | Reaction of MVP with benzyl (B1604629) bromide to form 1-(benzyloxy)-2-methoxy-4-vinylbenzene. mdpi.com | Increased hydrophobicity while retaining the polymerizable vinyl group. mdpi.com |
Through these and other synthetic strategies, a library of functionalized derivatives of 2-methoxy-2'-vinyl-1,1'-biphenyl can be developed. These new molecules, with their precisely tailored chemical and physical properties, hold significant promise for applications ranging from custom polymers and liquid crystals to the emissive and charge-transporting layers in organic light-emitting diodes (OLEDs). rsc.orgumich.edu
Future Research Directions and Emerging Opportunities for 2 Methoxy 2 Vinyl 1,1 Biphenyl
Sustainable and Green Chemistry Approaches in its Synthesis
Currently, there are no specific, published green synthesis methods for 2-Methoxy-2-vinyl-1,1-biphenyl. However, the principles of green chemistry could guide the future development of its synthesis. jocpr.commdpi.comejcmpr.comjddhs.comwiley-vch.de The biphenyl (B1667301) core is a common structure, and its synthesis often relies on cross-coupling reactions. nih.gov Future research could focus on adapting these methods to be more sustainable.
Key areas for green synthesis development could include:
Catalyst Selection: Utilizing earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium) for the cross-coupling reactions to form the biphenyl bond. nih.gov
Solvent Choice: Employing greener solvents such as water, supercritical CO2, or bio-based solvents to replace traditional hazardous organic solvents. jocpr.com
Energy Efficiency: Investigating energy-efficient synthesis methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. jocpr.com
A hypothetical green synthesis approach is outlined in the table below, comparing it to traditional cross-coupling methods.
| Feature | Traditional Suzuki or Stille Coupling | Potential Green Approach |
| Catalyst | Palladium-based catalysts | Iron or Copper-based catalysts |
| Solvent | Toluene, Dioxane, THF | Water, Ethanol, or Supercritical CO2 |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation or flow reactor |
| Waste | Stoichiometric amounts of byproducts | Reduced byproducts through higher atom economy |
Exploration of Novel Catalytic Transformations Involving the Compound
The vinyl group in 2-Methoxy-2-vinyl-1,1-biphenyl is a prime target for a variety of catalytic transformations, although no specific reactions have been reported for this compound. The reactivity of vinyl groups is well-established, and future research could explore their derivatization to create a library of new molecules. nih.gov
Potential catalytic transformations could include:
Polymerization: The vinyl group could undergo radical or transition-metal-catalyzed polymerization to produce novel polymers with potentially interesting material properties derived from the biphenyl backbone. Research on similar vinyl compounds, such as 2-methoxy-4-vinylphenol (B128420), has shown their potential as biobased monomer precursors. mdpi.comnih.govresearchgate.net
Asymmetric Hydrofunctionalization: Catalytic addition of various functionalities across the double bond, such as hydroformylation, hydroamination, or hydroboration, could introduce new functional groups and stereocenters.
Metathesis: Cross-metathesis reactions with other olefins could be a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
Oxidation: Catalytic oxidation of the vinyl group could lead to the formation of valuable aldehydes, ketones, or epoxides, which are versatile synthetic intermediates.
The table below summarizes some potential catalytic reactions and their potential products.
| Reaction Type | Catalyst | Potential Product |
| Polymerization | Radical initiator (e.g., AIBN) | Poly(2-methoxy-2-vinyl-1,1-biphenyl) |
| Hydroformylation | Rhodium or Cobalt complex | 2-(2-methoxy-1,1'-biphenyl-2-yl)propanal |
| Epoxidation | Peroxy acids or metal catalysts | 2-(2-methoxy-1,1'-biphenyl-2-yl)oxirane |
| Cross-Metathesis | Grubbs' catalyst | Stilbene derivatives |
Integration into Supramolecular Assemblies and Self-Assembled Systems
The rigid biphenyl core of 2-Methoxy-2-vinyl-1,1-biphenyl suggests its potential as a building block for supramolecular chemistry, an area that remains entirely unexplored for this compound. researchgate.netnih.govnih.govbham.ac.ukosti.gov The ability of molecules to self-assemble into ordered structures is of great interest for the development of new materials with tailored properties.
Future research in this area could investigate:
Liquid Crystalline Properties: Biphenyl derivatives are known to form liquid crystals. The specific substitution pattern of 2-Methoxy-2-vinyl-1,1-biphenyl could be investigated for its potential to exhibit liquid crystalline phases.
Host-Guest Chemistry: The aromatic rings of the biphenyl unit could participate in π-π stacking interactions, allowing it to act as a host for electron-deficient guest molecules.
Surface-Confined Self-Assembly: The self-assembly of this molecule on solid surfaces could be studied using techniques like scanning tunneling microscopy (STM) to understand how it forms ordered monolayers.
Polymer-Directed Assembly: If polymerized, the resulting polymer chains could self-assemble into various nanostructures in solution or in the solid state, driven by interactions between the biphenyl side chains.
Investigation of its Potential in Advanced Sensor Technologies and Chemical Probes
There is no existing research on the use of 2-Methoxy-2-vinyl-1,1-biphenyl in sensor applications. However, the biphenyl and vinyl functionalities suggest that it could be a promising candidate for the development of new chemical sensors and probes. mdpi.commdpi.comnih.gov
Potential avenues for future research include:
Fluorescent Probes: Many biphenyl derivatives are fluorescent. The fluorescence of 2-Methoxy-2-vinyl-1,1-biphenyl could potentially be modulated by the presence of specific analytes, making it a candidate for a "turn-on" or "turn-off" fluorescent sensor.
Electrochemical Sensors: The biphenyl unit is electrochemically active. Modification of electrodes with this compound or its polymer could lead to new electrochemical sensors for the detection of various substances.
Polymer-Based Sensors: Polymers derived from 2-Methoxy-2-vinyl-1,1-biphenyl could be used as the sensing layer in various sensor platforms. The polymer's properties could be designed to change in response to a target analyte, leading to a detectable signal.
The following table outlines hypothetical sensor applications for this compound.
| Sensor Type | Principle of Operation | Potential Target Analytes |
| Fluorescent Sensor | Changes in fluorescence intensity or wavelength upon binding to an analyte. | Metal ions, nitroaromatic compounds |
| Electrochemical Sensor | Changes in current or potential upon interaction with an analyte at an electrode surface. | Organic pollutants, biomolecules |
| Polymer-Based Sensor | Swelling, color change, or conductivity change of a polymer film upon exposure to an analyte. | Volatile organic compounds (VOCs), humidity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methoxy-2-vinyl-1,1'-biphenyl?
- Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between 2-methoxybiphenyl boronic acid derivatives and vinyl halides, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Purity validation should employ HPLC (≥95% purity threshold, as seen in related methoxy-substituted compounds). For structural confirmation, single-crystal X-ray diffraction (utilizing SHELX software ) or multinuclear NMR (¹H, ¹³C, and DEPT-135) can resolve regiochemical ambiguities.
Q. How can researchers validate the purity of 2-Methoxy-2-vinyl-1,1'-biphenyl?
- Methodological Answer : Combine analytical chromatography (HPLC/GC-MS) with melting point analysis (if crystalline). For non-crystalline samples, use differential scanning calorimetry (DSC) . Cross-reference with certified standards (e.g., Chem Service Inc. protocols for biphenyl derivatives) . Purity thresholds >95% are typical for research-grade compounds, as observed in structurally similar methoxyphenylacetic acids.
Q. What safety protocols are critical for handling 2-Methoxy-2-vinyl-1,1'-biphenyl?
- Methodological Answer : Follow GHS guidelines :
- Storage : Dry, airtight containers under nitrogen to prevent vinyl group polymerization .
- Handling : Use PPE (gloves, goggles) and avoid open flames (vinyl groups are thermally reactive) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for 2-Methoxy-2-vinyl-1,1'-biphenyl be resolved?
- Methodological Answer : Contradictions often arise from isomeric impurities or solvent effects . Address this via:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
- Computational modeling (DFT or MD simulations) to predict NMR/IR spectra and compare with experimental data.
- Single-crystal XRD (using SHELXL ) to confirm bond angles and torsional conformations, as demonstrated in biphenyl methanone derivatives.
Q. What strategies mitigate challenges in stereochemical control during vinyl group functionalization?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis.
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in cross-coupling reactions to enforce enantioselectivity.
- Chiral HPLC : Separate enantiomers post-synthesis (e.g., Daicel columns) and validate via polarimetry or CD spectroscopy.
Q. How can degradation pathways of 2-Methoxy-2-vinyl-1,1'-biphenyl under oxidative conditions be mechanistically elucidated?
- Methodological Answer :
- Accelerated aging studies : Expose the compound to UV light, H₂O₂, or radical initiators (e.g., AIBN).
- LC-HRMS/MS : Identify degradation products (e.g., epoxides or quinones) and propose pathways via fragment ion analysis.
- EPR spectroscopy : Detect radical intermediates to confirm oxidative cleavage mechanisms .
Data Contradiction Analysis
Q. How to address discrepancies in melting point data for 2-Methoxy-2-vinyl-1,1'-biphenyl derivatives?
- Methodological Answer : Melting point variations may stem from polymorphism or solvent retention . Resolve via:
- Thermogravimetric analysis (TGA) : Check for solvent loss during heating.
- Powder XRD : Compare diffraction patterns to identify polymorphic forms.
- Recrystallization : Use multiple solvents (e.g., ethanol, acetonitrile) to isolate stable crystalline phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
